2,4-Difluoro-1-propoxybenzene

Descripción general

Descripción

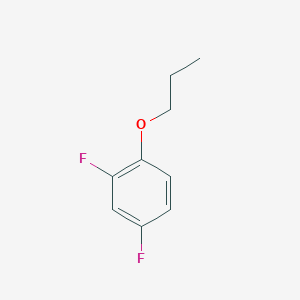

2,4-Difluoro-1-propoxybenzene is a chemical compound with the CAS Number: 259655-00-0 . It has a molecular weight of 172.17 . It is in liquid form at room temperature .

Molecular Structure Analysis

The IUPAC name for 2,4-Difluoro-1-propoxybenzene is the same . The InChI code for the compound is1S/C9H10F2O/c1-2-5-12-9-4-3-7(10)6-8(9)11/h3-4,6H,2,5H2,1H3 . Physical And Chemical Properties Analysis

2,4-Difluoro-1-propoxybenzene is a liquid at room temperature . It has a molecular weight of 172.17 . The compound is stored at a temperature of 2-8°C .Aplicaciones Científicas De Investigación

Organometallic Chemistry and Ligand Properties

1,4-Bis(phosphine)-2,5-difluoro-3,6-dihydroxybenzenes and their P-oxides have been synthesized and investigated for their ligating and electronic properties. These compounds exhibit interesting binucleating properties and electrochemical activity, demonstrating the influence of fluorine substituents on electronic structure and reactivity (Pignotti et al., 2008).

Synthesis and Optimization

The synthesis of 2,4-Difluoro benzoic acid from 2,4-dinitro methylbenzene has been optimized using a uniform design approach, showcasing the application of this chemical in producing high-yield benzoic acid derivatives, which are important intermediates in various chemical syntheses (Luan Fang, 2004).

Thermodynamic Studies

Experimental and computational thermodynamic studies on difluoronitrobenzene isomers, including 2,4-difluoronitrobenzene, have provided insight into their standard molar enthalpies of formation and vaporization. This work highlights the impact of difluoro substitution on the stability and phase behavior of nitrobenzene derivatives (da Silva et al., 2010).

Vibrational Spectroscopy

The structures and vibrations of 1,5-Difluoro-2,4-dinitrobenzene have been analyzed through experimental and theoretical methods, including FT-IR and FT-Raman spectroscopy. This study contributes to the understanding of the molecular properties and reactivity of fluorinated nitrobenzene derivatives (Seshadri & Padmavathy, 2017).

Environmental Biodegradation

Research on the biodegradation of difluorobenzenes by the microbial strain Labrys portucalensis has shown the capability of certain microbes to degrade and defluorinate these compounds, indicating potential pathways for environmental detoxification of fluorinated aromatic pollutants (Moreira et al., 2009).

Safety and Hazards

The safety information for 2,4-Difluoro-1-propoxybenzene includes several hazard statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305 (IF IN EYES), P351 (Rinse cautiously with water for several minutes), and P338 (Remove contact lenses if present and easy to do so) .

Mecanismo De Acción

Target of Action

It is known that this compound is used in the suzuki–miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . The organoboron reagents used in this process are generally stable, readily prepared, and environmentally benign .

Mode of Action

In the context of suzuki–miyaura coupling, organoboron reagents rapidly transmetalate with palladium (ii) complexes . This suggests that 2,4-Difluoro-1-propoxybenzene may interact with its targets through similar mechanisms.

Biochemical Pathways

It is known that the suzuki–miyaura coupling process involves the formation of carbon–carbon bonds , which is a fundamental process in organic chemistry and biochemistry.

Result of Action

As a component in the suzuki–miyaura coupling process, it contributes to the formation of carbon–carbon bonds , which are fundamental to the structure of organic compounds.

Action Environment

The suzuki–miyaura coupling process is known for its mild and functional group tolerant reaction conditions , suggesting that the compound may exhibit stability and efficacy under a variety of environmental conditions.

Propiedades

IUPAC Name |

2,4-difluoro-1-propoxybenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10F2O/c1-2-5-12-9-4-3-7(10)6-8(9)11/h3-4,6H,2,5H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALRJBMLLALWBCH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1=C(C=C(C=C1)F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10F2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

172.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,4-Difluoro-1-propoxybenzene | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[6-Chloro-4-(trifluoromethyl)-2-pyridyl]-N'-(3-methylphenyl)urea](/img/structure/B3040987.png)

![N-[6-chloro-4-(trifluoromethyl)-2-pyridyl]-N'-(4-methylphenyl)urea](/img/structure/B3040988.png)

![N-[6-Chloro-4-(trifluoromethyl)-2-pyridyl]-N'-(3-methoxyphenyl)urea](/img/structure/B3040989.png)

![N-[6-chloro-4-(trifluoromethyl)-2-pyridyl]-N'-(2,4-dichlorophenyl)urea](/img/structure/B3040990.png)

![3-(8-chloro-4H-thieno[3,2-c]chromen-2-yl)-1-(4-fluorophenyl)prop-2-en-1-one](/img/structure/B3040992.png)

![N1-[4-Phenyl-5-(trifluoromethyl)-3-thienyl]-2-chloroacetamide](/img/structure/B3040995.png)

![N4-[4-phenyl-5-(trifluoromethyl)-3-thienyl]-2,6-dichloroisonicotinamide](/img/structure/B3040999.png)

![3-(4-Chlorophenyl)-1-[2-nitro-4-(trifluoromethyl)phenyl]prop-2-en-1-one](/img/structure/B3041002.png)

![1-[(4,5,6,7-Tetrafluorobenzo[b]furan-2-yl)methyl]pyrrolidine](/img/structure/B3041005.png)

![2-{[(2,4-Dichlorophenyl)thio]methyl}-4,5,6,7-tetrafluorobenzo[b]furan](/img/structure/B3041006.png)

![4,5,6,7-Tetrafluoro-2-({[3-(trifluoromethyl)phenyl]thio}methyl)benzo[b]furan](/img/structure/B3041007.png)